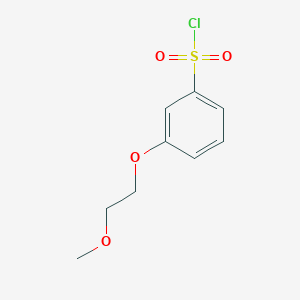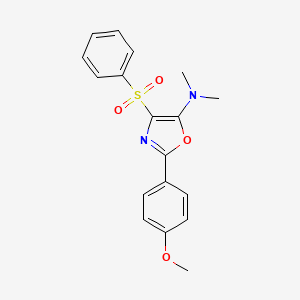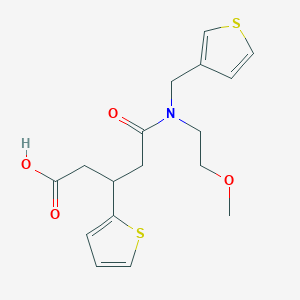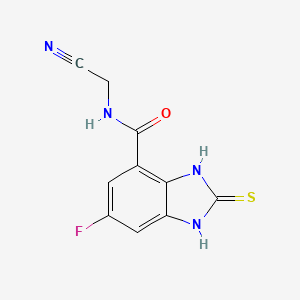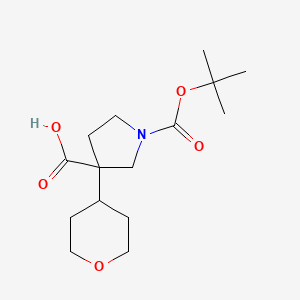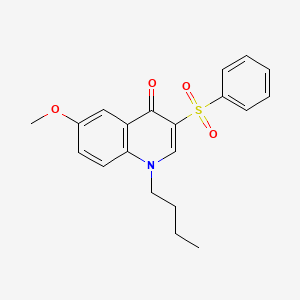
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathways of cytokines, which are proteins that regulate the immune system. BMS-986165 has been identified as a potential therapeutic agent for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one specifically inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2 activity, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one treatment has been associated with a reduction in the number of activated T cells and a decrease in the expression of genes involved in inflammation. These effects suggest that 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has potent anti-inflammatory properties and may be effective in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is that it specifically targets TYK2, which is a key enzyme in the cytokine signaling pathway. This specificity allows for a more targeted approach to studying the effects of cytokine inhibition on autoimmune diseases. However, one limitation of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is that it is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells.
Direcciones Futuras
There are several potential future directions for the study of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of research could focus on the combination of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one with other therapeutic agents to enhance its efficacy. Another potential direction could be the development of more potent and selective TYK2 inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in humans and to determine its potential as a therapeutic agent for autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves several steps, including the reaction of 6-bromo-1-butyne with 2-amino-5-methoxybenzenesulfonamide to form the corresponding alkyne. This intermediate is then subjected to a Sonogashira coupling reaction with 2-chloro-3-(4-methoxyphenyl)quinoline to yield the final product.
Aplicaciones Científicas De Investigación
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one led to a significant reduction in skin inflammation and improved skin histology. In a mouse model of lupus, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one treatment resulted in a reduction in autoantibody levels and improved kidney function. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in humans.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-4-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFLWJDXJLZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

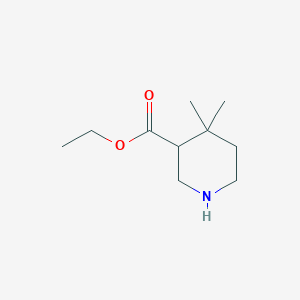
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
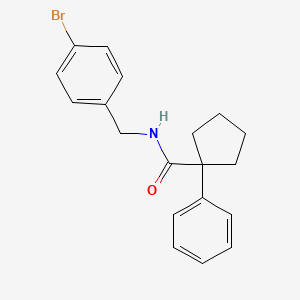
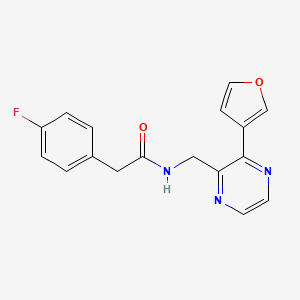
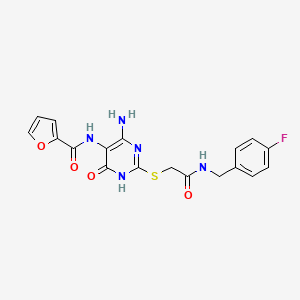
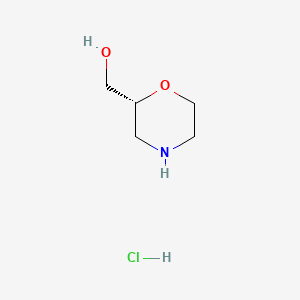
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)
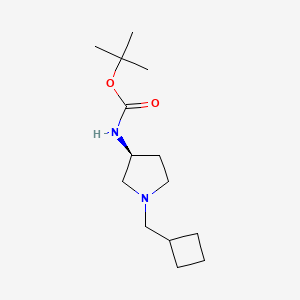
![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)
